N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core fused with a benzyl group, a cyano substituent, and a sulfonamide-linked benzamide moiety.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S2/c1-20-14-21(2)17-33(16-20)38(35,36)24-10-8-23(9-11-24)28(34)31-29-26(15-30)25-12-13-32(19-27(25)37-29)18-22-6-4-3-5-7-22/h3-11,20-21H,12-14,16-19H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKHDMMOSUOURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₀N₄OS |
| Molecular Weight | 344.44 g/mol |
| CAS Number | 1092352-17-4 |
| Purity | ≥95% |
Research indicates that this compound may exhibit inhibitory effects on specific kinases, particularly within the mitogen-activated protein kinase (MAPK) family. A related compound demonstrated potent inhibition of JNK2 and JNK3 kinases, suggesting a similar mechanism might be applicable to the target compound . The presence of the cyano group is thought to enhance binding affinity through hydrogen bonding with the ATP-binding site of these kinases.
In Vitro Studies
- Kinase Inhibition : Preliminary studies have shown that compounds structurally similar to N-(6-benzyl-3-cyano...) can inhibit JNK2 and JNK3 with pIC50 values around 6.5 to 6.7 . This suggests that the target compound could have therapeutic implications in conditions where JNK signaling is dysregulated.
- Cell Viability Assays : In vitro assays using various cancer cell lines indicated that compounds with similar structures can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and growth .
In Vivo Studies
Limited in vivo data are available for this specific compound; however, related compounds have shown promising results in animal models for diseases such as cancer and neurodegenerative disorders. The anti-inflammatory properties attributed to similar thieno[2,3-c]pyridine derivatives suggest potential applications in treating inflammatory conditions .
Case Studies
- Cancer Research : A study involving a structurally related compound demonstrated significant tumor reduction in xenograft models when administered at specified doses. This highlights the potential for N-(6-benzyl-3-cyano...) in oncological therapies.
- Neurodegenerative Diseases : Another case study explored the effects of a similar compound on neuroinflammation in mouse models of Alzheimer's disease. The results indicated a decrease in neuroinflammatory markers and improved cognitive function, suggesting that our target compound may also possess neuroprotective properties.
Comparison with Similar Compounds
Target Compound :
- Core: Tetrahydrothieno[2,3-c]pyridine (7-membered ring system with sulfur and nitrogen atoms).
- Key Substituents: Benzyl group at position 4. Cyano group at position 3. 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamide at position 2.
Analogous Compounds (from ): 1. (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) : - Core: Thiazolo[3,2-a]pyrimidine (fused thiazole-pyrimidine system). - Key Substituents: - Benzylidene group with varying substitutions (e.g., 2,4,6-trimethyl or 4-cyano). - Cyano group at position 5. - 5-Methylfuran-2-yl at position 6. - Synthesis: Reflux with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (yield: 68%).
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) :
- Core : Pyrimido[2,1-b]quinazoline (fused pyrimidine-quinazoline system).
- Key Substituents :
- 5-Methylfuran-2-yl at position 2.
- Cyano group at position 3. Synthesis: Reflux of thiouracil derivative with anthranilic acid in sodium ethoxide (yield: 57%).
Functional Group Analysis
Spectral and Structural Insights
- IR Spectroscopy: The cyano group in the target compound is expected to exhibit a stretching frequency near 2220 cm⁻¹, consistent with analogs like 11b (2209 cm⁻¹) and 12 (2220 cm⁻¹). The sulfonamide group likely contributes to additional peaks in the 1300–1150 cm⁻¹ range (S=O stretching).
NMR Data :
Mass Spectrometry :
Pharmacological Implications (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
